3,5-Dibromo-4-methoxybenzoic acid

Antibacterial Biofilm Inhibition Marine Natural Product

Researchers investigating biofilm-associated infections often face inconsistent activity from structurally similar analogs. 3,5-Dibromo-4-methoxybenzoic acid (CAS 4073-35-2) provides a validated, commercially available scaffold with reproducible anti-biofilm activity. - Defined Biofilm Activity: 33% inhibition of P. aeruginosa PAO1 at 50 μM, establishing a reliable positive control baseline. - Medicinal Chemistry Utility: Carboxylic acid handle enables amide coupling for lead optimization, yielding derivatives with enhanced strain-specific potency. - Assay-Ready Solubility: Documented 60 mg/mL solubility in DMSO ensures accurate stock preparation and screening reproducibility.

Molecular Formula C8H6Br2O3
Molecular Weight 309.94 g/mol
CAS No. 4073-35-2
Cat. No. B1363588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-methoxybenzoic acid
CAS4073-35-2
Molecular FormulaC8H6Br2O3
Molecular Weight309.94 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)C(=O)O)Br
InChIInChI=1S/C8H6Br2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
InChIKeyNAHPGFGVWWKSFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-4-methoxybenzoic acid: Core Properties & Sourcing


3,5-Dibromo-4-methoxybenzoic acid (CAS 4073-35-2) is a brominated aromatic carboxylic acid with the molecular formula C8H6Br2O3 and a molecular weight of 309.94 g/mol [1]. This marine natural product, also known as 3,5-dibromo-p-anisic acid, was originally isolated from sponges of the genera Amphimedon sp. and Psammaplysilla purpurea [2]. Its structure features a benzoic acid core substituted with bromine atoms at the 3 and 5 positions and a methoxy group at the 4 position . Key physicochemical properties include a melting point of 224-226 °C, a predicted boiling point of 365.2±42.0 °C, a calculated density of 1.957 g/cm³, and a computed XLogP3-AA value of 2.8 [3][4].

1
Marine natural product scaffold for semisynthetic antibacterial library generation
2
Defined biofilm inhibition profile against Gram-negative Pseudomonas aeruginosa screening models
3
Quantified DMSO solubility supports reproducible in vitro assay formulation

3,5-Dibromo-4-methoxybenzoic acid: Substitution Risks with Common Analogs


The precise 3,5-dibromo-4-methoxy substitution pattern on the benzoic acid core is not interchangeable with common analogs. The dual bromine atoms at the 3 and 5 positions create a unique electron-deficient aromatic ring that, combined with the 4-methoxy group, dictates specific reactivity and biological interactions. In a direct comparative study of metabolites from Ianthella basta, the structurally similar 3,5-dibromo-4-methoxybenzeneacetic acid (compound 5) did not exhibit the same biofilm inhibitory activity as 3,5-dibromo-4-methoxybenzoic acid (compound 6), demonstrating that even a one-carbon chain length difference can ablate the desired phenotype [1]. Furthermore, the carboxylic acid functionality is critical for the compound's role as a scaffold; derivatives lacking this handle cannot undergo the same amide coupling reactions that enable the generation of screening libraries with enhanced activity against clinically relevant strains [1]. Therefore, substituting this compound with mono-brominated, non-brominated, or even isomeric bromo-methoxybenzoic acid derivatives is likely to produce divergent results in both chemical synthesis and biological assays.

Target Compound
3,5-Dibromo-4-methoxybenzoic acid
Unique electron-deficient ring; reported P. aeruginosa biofilm inhibition at screening concentration.
Common Analog
3,5-Dibromo-4-methoxybenzeneacetic acid
One-carbon chain extension ablates biofilm inhibitory phenotype in the same assay; activity profile may not transfer.
Target Compound
Carboxylic acid scaffold
Free -COOH handle enables amide coupling for semisynthetic diversification.
Potential Substitute
Mono-brominated or isomeric analogs
Altered substitution pattern may shift reactivity and biological interaction profile; divergent assay results likely.

3,5-Dibromo-4-methoxybenzoic acid: Differentiated Bioactivity Evidence


Biofilm Inhibition of Pseudomonas aeruginosa

In a direct comparative screen of six secondary metabolites isolated from the marine sponge Ianthella basta, only 3,5-dibromo-4-methoxybenzoic acid (compound 6) was identified as a biofilm inhibitor of Pseudomonas aeruginosa strain PAO1 [1]. The compound demonstrated 33% inhibition of biofilm formation at a screening concentration of 50 μM [1]. In contrast, the structurally similar analog 3,5-dibromo-4-methoxybenzeneacetic acid (compound 5) and the co-isolated bastadins (1-4) did not show this specific inhibitory profile under the same assay conditions [1].

Biofilm Inhibition
Head-to-head
33% inhibition
at 50 μM
Supports anti-biofilm screening context
P. aeruginosa PAO1; comparators showed no reported inhibition
Antibacterial Biofilm Inhibition Marine Natural Product

Scaffold for Antibacterial Derivatization

The compound serves as a validated scaffold for generating semisynthetic libraries with altered and sometimes improved activity profiles. When 3,5-dibromo-4-methoxybenzoic acid (6) was used to synthesize a 13-membered amide library, the parent compound (33% biofilm inhibition of PAO1 at 50 μM) was outperformed by certain derivatives against a different, clinically relevant strain, P. aeruginosa PDO300 [1]. For instance, derivative 19 exhibited 46% planktonic growth inhibition against PDO300 at 50 μM, and derivative 14 showed 21% biofilm inhibition against the same strain at 50 μM [1].

Scaffold Derivatization
Cross-study
Derivative 19: 46%
planktonic inhibition
Supports scaffold diversification workflow
P. aeruginosa PDO300; strain-specific response context
Medicinal Chemistry Scaffold Semisynthesis Antibacterial

Solubility for In Vitro Assay Formulation

Reproducible biological assays require defined solubility parameters. According to vendor technical data, 3,5-dibromo-4-methoxybenzoic acid is soluble in DMSO at a concentration of 60 mg/mL (193.59 mM) with sonication recommended . While many structurally similar brominated aromatics also exhibit DMSO solubility, the quantification of this specific compound's solubility enables precise calculation of stock solutions, a critical parameter for accurate dose-response studies.

Assay Solubility
Data to verify
60 mg/mL
DMSO
Supports formulation reproducibility review
Vendor-reported value; sonication recommended
Solubility DMSO Formulation In Vitro

3,5-Dibromo-4-methoxybenzoic acid: Targeted Research Applications


Gram-Negative Biofilm Inhibitor Screening

For research groups investigating novel strategies to combat biofilm-associated infections, this compound serves as a validated positive control or starting point. Its specific activity against P. aeruginosa PAO1 biofilms (33% inhibition at 50 μM), as opposed to other co-isolated sponge metabolites, provides a defined activity baseline [1]. This allows for direct comparison of novel synthetic or natural product-derived inhibitors in the same assay system.

Semisynthetic Library for Antibacterial Discovery

Medicinal chemistry teams focused on lead optimization can procure this compound as a commercially available, validated scaffold. The demonstration that its carboxylic acid handle can be readily derivatized to yield compounds with altered potency and strain-specificity (e.g., 46% planktonic inhibition against P. aeruginosa PDO300 by a bis-amide derivative) validates its utility in a medicinal chemistry campaign [1].

Standardized In Vitro Assay Development

Laboratories establishing standardized assays for biofilm or other cellular phenotypes require compounds with well-characterized physicochemical properties. The availability of quantitative solubility data (60 mg/mL in DMSO) facilitates the accurate preparation of stock and working solutions, minimizing variability in screening campaigns and enhancing the reproducibility of in vitro experiments [1].

Application
Selection Property
Validation Focus
Gram-Negative Biofilm Inhibitor Screening
Defined biofilm inhibition baseline
Comparator assay-response context in P. aeruginosa models
Semisynthetic Antibacterial Library
Carboxylic acid handle for derivatization
Strain-specific endpoint review and potency shift monitoring
Standardized In Vitro Assay Development
Quantified DMSO solubility profile
Stock solution preparation reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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